molecular formula C11H21N3 B13259439 N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B13259439
M. Wt: 195.30 g/mol
InChI Key: YXCFCKZMRXEUJI-UHFFFAOYSA-N
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Description

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a heptan-2-yl group attached to the nitrogen atom at position 1 and a methyl group attached to the nitrogen atom at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with heptan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the heptan-2-yl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different alkyl or aryl groups.

Scientific Research Applications

N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    N-(Heptan-2-yl)-1H-pyrazol-3-amine: Lacks the methyl group at position 1.

    N-(Heptan-2-yl)-1-methyl-1H-pyrazol-4-amine: Methyl group is at position 4 instead of position 3.

    N-(Heptan-2-yl)-1-methyl-1H-pyrazol-5-amine: Methyl group is at position 5 instead of position 3.

Uniqueness: N-(Heptan-2-yl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the heptan-2-yl group and the methyl group at position 3 provides distinct steric and electronic properties, making it different from other similar compounds.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-heptan-2-yl-1-methylpyrazol-3-amine

InChI

InChI=1S/C11H21N3/c1-4-5-6-7-10(2)12-11-8-9-14(3)13-11/h8-10H,4-7H2,1-3H3,(H,12,13)

InChI Key

YXCFCKZMRXEUJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1=NN(C=C1)C

Origin of Product

United States

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